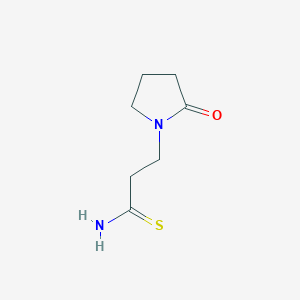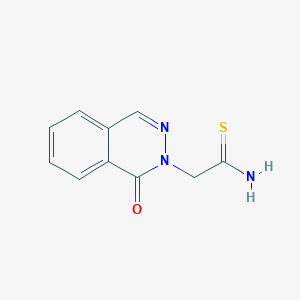
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide (2-ODET) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazine family, which includes compounds with a variety of biological activities. 2-ODET has been studied for its ability to affect biochemical and physiological processes in a number of different organisms.
科学研究应用
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress in cell culture models, as well as to investigate the role of oxidative stress in diseases such as cancer. It has also been used to study the effects of oxidative stress on the immune system, and to investigate the role of oxidative stress in the development of neurodegenerative diseases.
作用机制
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been found to act as an antioxidant, meaning that it can protect cells from the damaging effects of oxidative stress. It does this by reacting with reactive oxygen species (ROS) and reducing their levels. This reduces the amount of oxidative damage to cells, which can help to protect them from disease.
Biochemical and Physiological Effects
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide has been found to have a number of biochemical and physiological effects. It has been found to reduce levels of ROS, which can protect cells from oxidative damage. It has also been found to reduce inflammation, which can help to protect cells from damage caused by inflammatory processes. It has also been found to reduce levels of pro-inflammatory cytokines, which can help to reduce the risk of disease.
实验室实验的优点和局限性
The use of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide in laboratory experiments has a number of advantages. It is easy to synthesize, and can be easily purified to a high level of purity. It is also relatively inexpensive, making it a cost-effective tool for research. The main limitation of using 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide in laboratory experiments is that it is not as effective as some other compounds at reducing oxidative stress.
未来方向
The potential future directions of research using 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide include further investigation of its antioxidant effects, its potential to reduce inflammation, and its ability to reduce levels of pro-inflammatory cytokines. Further research could also investigate its potential to be used as a therapeutic agent for the treatment of diseases associated with oxidative stress and inflammation. Additionally, further research could investigate the potential of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide to be used as an adjuvant to enhance the effectiveness of other therapeutic agents. Finally, research could explore the potential of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide to be used as a tool to study the effects of oxidative stress in different organisms.
合成方法
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide can be synthesized using a two-step process. The first step involves the reaction of 1,2-dihydrophthalazine with ethanethioamide in a solvent such as acetonitrile. The second step involves the oxidation of the resulting product with hydrogen peroxide in the presence of a base, such as potassium carbonate. The reaction yields a product with a purity of up to 99%.
属性
IUPAC Name |
2-(1-oxophthalazin-2-yl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQQTYKBFFCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)
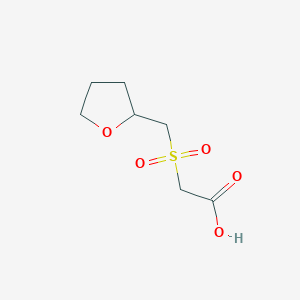
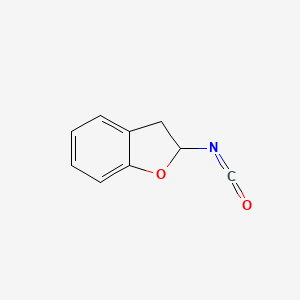

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

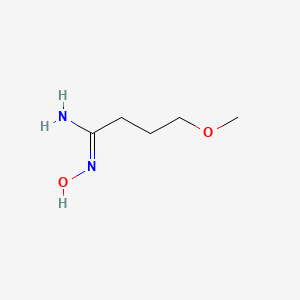
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)

